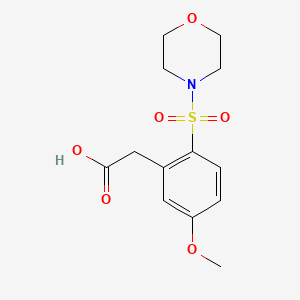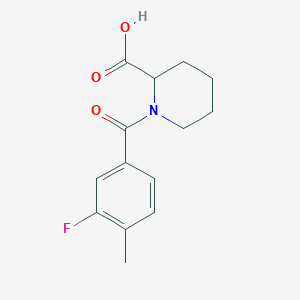
3-amino-2-methyl-N-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-methyl-N-propan-2-ylbenzamide is a chemical compound with the molecular formula C12H17N2O. It is also known as AMN082 and is a selective metabotropic glutamate receptor 7 (mGluR7) agonist. The compound is used in scientific research to study the role of mGluR7 in various physiological processes.
Mecanismo De Acción
3-amino-2-methyl-N-propan-2-ylbenzamide acts as a selective mGluR7 agonist. mGluR7 is a type of metabotropic glutamate receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to have neuroprotective effects and to regulate synaptic transmission in the brain. The exact mechanism by which 3-amino-2-methyl-N-propan-2-ylbenzamide activates mGluR7 is not well understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-2-methyl-N-propan-2-ylbenzamide are primarily related to its activation of mGluR7. Activation of mGluR7 has been shown to regulate synaptic transmission in the brain, leading to neuroprotective effects and the modulation of various physiological processes. The compound has also been shown to have anxiolytic and antidepressant effects, potentially through its modulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-amino-2-methyl-N-propan-2-ylbenzamide in lab experiments is its selectivity for mGluR7. This allows researchers to study the specific effects of mGluR7 activation without interference from other receptors. One limitation of using the compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research involving 3-amino-2-methyl-N-propan-2-ylbenzamide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the efficacy and safety of the compound for this application. Another area of interest is the compound's potential as a treatment for anxiety and depression. Future research could focus on the underlying mechanisms of the compound's anxiolytic and antidepressant effects and its potential as a therapeutic agent. Finally, research could focus on the development of more potent and selective mGluR7 agonists for use in scientific research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-amino-2-methyl-N-propan-2-ylbenzamide involves a multistep process. The first step is the protection of the amine group using tert-butyloxycarbonyl (Boc) to form Boc-protected 3-amino-2-methylbenzoic acid. The Boc group is then removed using trifluoroacetic acid (TFA) to form 3-amino-2-methylbenzoic acid. The acid is then coupled with N,N-diisopropylethylamine (DIPEA) and N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. Finally, the methyl group is introduced using iodomethane and DIPEA to form 3-amino-2-methyl-N-propan-2-ylbenzamide.
Aplicaciones Científicas De Investigación
3-amino-2-methyl-N-propan-2-ylbenzamide is primarily used in scientific research to study the role of mGluR7 in various physiological processes. The compound has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anxiolytic and antidepressant effects and is being investigated as a potential treatment for anxiety and depression.
Propiedades
IUPAC Name |
3-amino-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-6-10(12)8(9)3/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFUAZKWSQKTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-N-propan-2-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)
![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)

![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)

![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)
